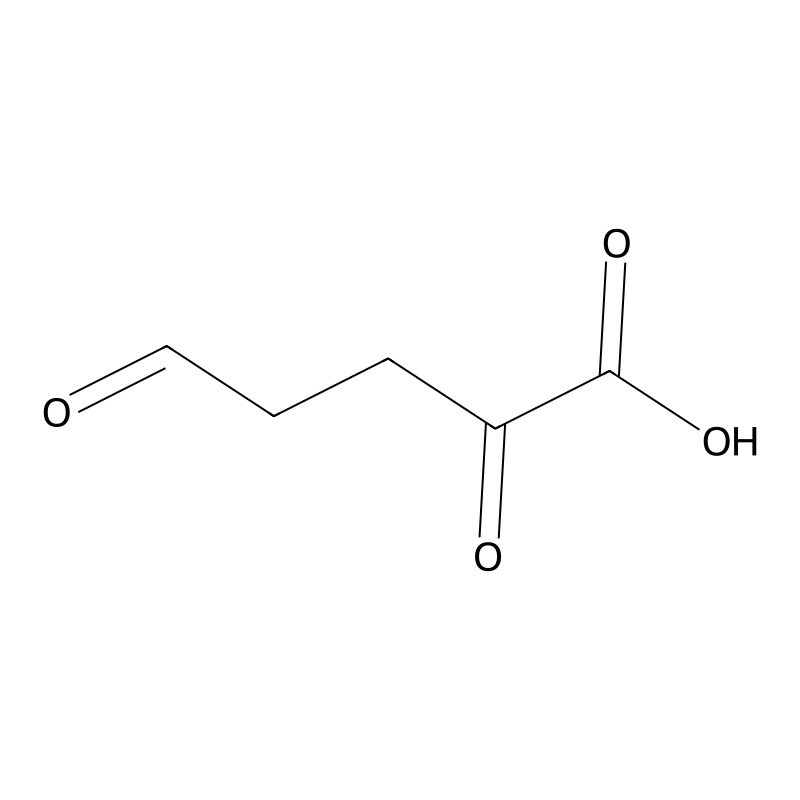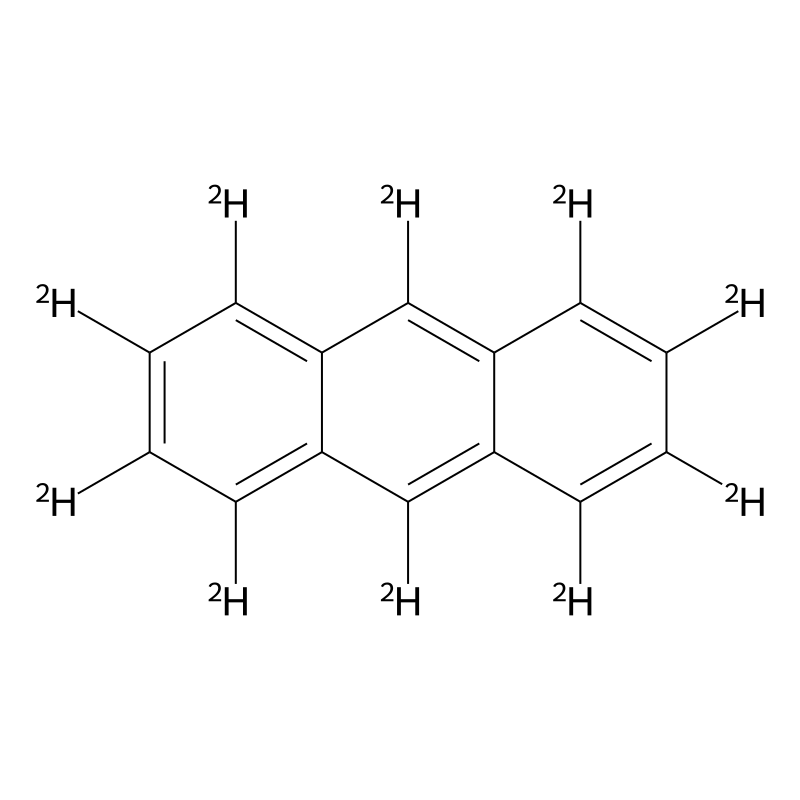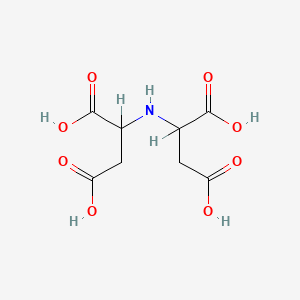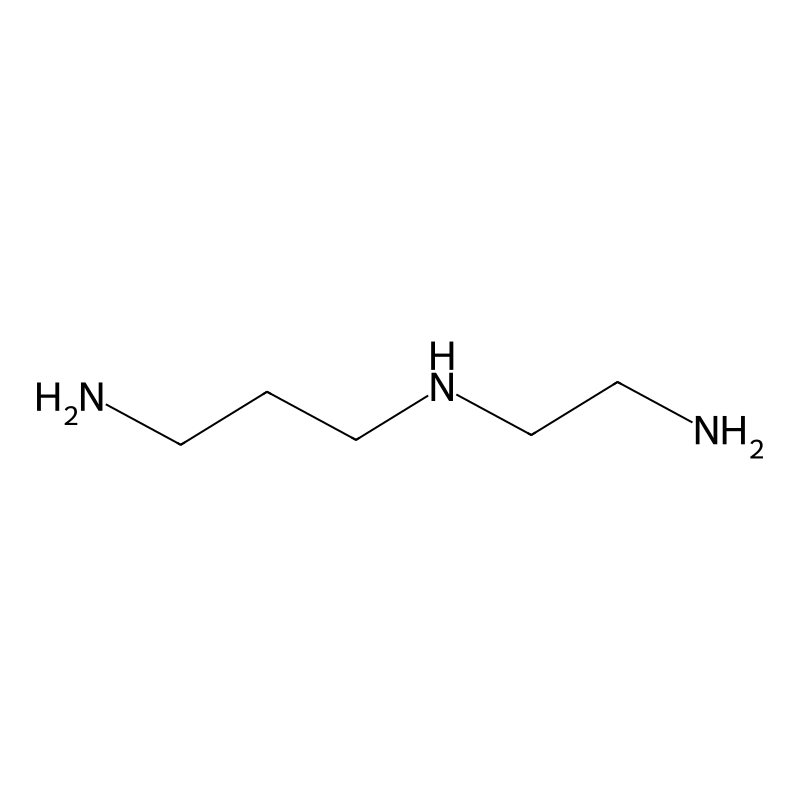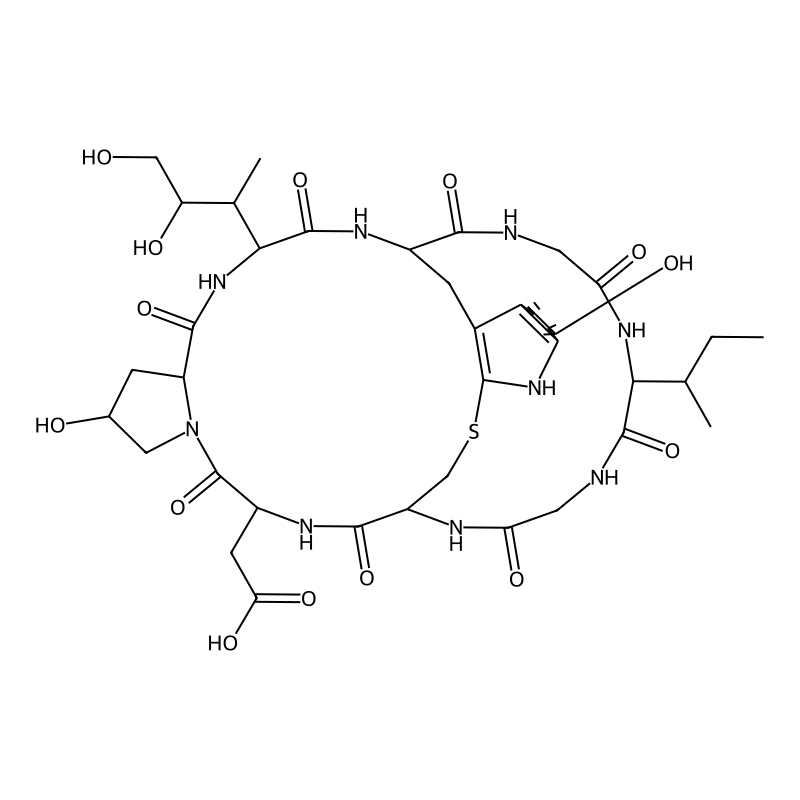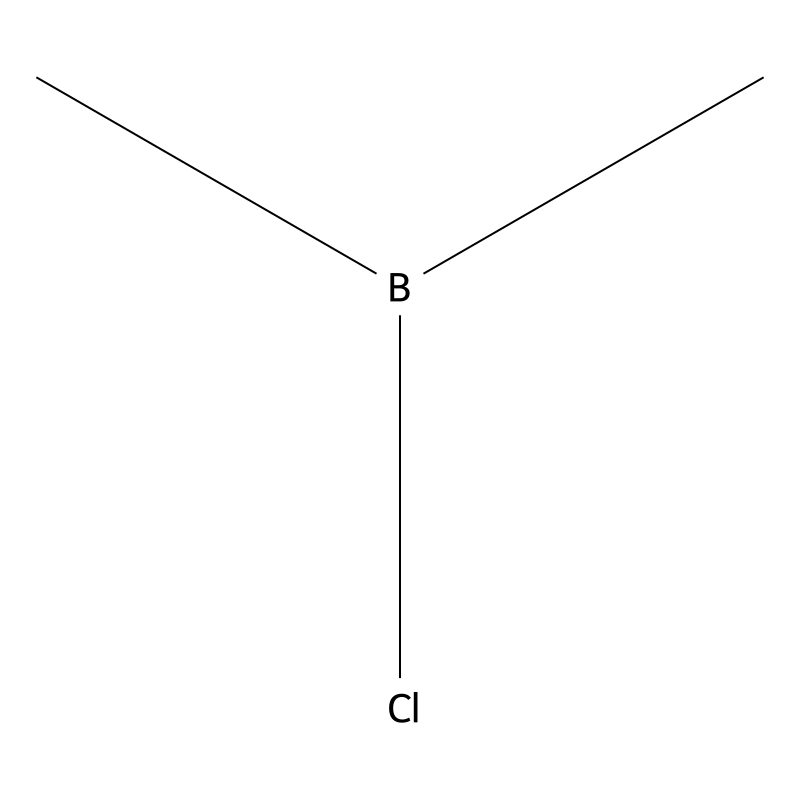2-((4,6-Diaminopyrimidin-2-yl)thio)-N-isobutylacetamide

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Canonical SMILES
2-((4,6-Diaminopyrimidin-2-yl)thio)-N-isobutylacetamide is a chemical compound characterized by its unique structure, which includes a pyrimidine ring with two amino groups and a thioether linkage. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The reactivity of 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-isobutylacetamide can be attributed to the functional groups present in its structure. The amino groups on the pyrimidine ring can participate in nucleophilic substitution reactions, while the thioether group may undergo oxidation or participate in thiol-disulfide exchange reactions. Additionally, the acetamide moiety can be involved in acylation reactions, making this compound versatile for further synthetic modifications.
Research indicates that 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-isobutylacetamide exhibits various biological activities. Compounds with similar structures have shown promise as antimicrobial agents, particularly against bacterial infections. The presence of the pyrimidine ring is often associated with activity against enzymes involved in nucleic acid metabolism, making this compound a potential candidate for further investigation in the context of antibiotic development.
Synthesis of 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-isobutylacetamide typically involves multi-step organic reactions. One common approach includes:
- Formation of the Pyrimidine Core: The synthesis begins with the preparation of the 4,6-diaminopyrimidine derivative.
- Thioether Formation: A thiol compound is reacted with the pyrimidine to introduce the thioether linkage.
- Acetamide Formation: The final step involves acylation with isobutylacetate to yield the target compound.
This method allows for the selective introduction of functional groups at various stages of synthesis.
2-((4,6-Diaminopyrimidin-2-yl)thio)-N-isobutylacetamide has potential applications in:
- Pharmaceutical Development: As a lead compound for developing new antibiotics or antiviral agents.
- Biochemical Research: As a tool for studying enzyme inhibition or metabolic pathways involving pyrimidines.
- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.
Interaction studies involving 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-isobutylacetamide have focused on its binding affinity to various biological targets. Preliminary studies suggest that it may act as an inhibitor for specific enzymes related to bacterial cell wall synthesis and nucleic acid metabolism. Further research is required to elucidate its mechanism of action and potential side effects.
Similar compounds include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4,6-Diamino-2-pyrimidinethiol | Pyrimidine with thiol | Antimicrobial |
| 5-Amino-1-(isobutyl)-1H-pyrimidine-2-thiol | Pyrimidine with isobutyl and thiol | Antimicrobial |
| Thiazole derivatives | Thiazole ring | Various (antimicrobial/anticancer) |
The uniqueness of 2-((4,6-Diaminopyrimidin-2-yl)thio)-N-isobutylacetamide lies in its specific combination of functional groups that may enhance its therapeutic potential compared to these similar compounds.


